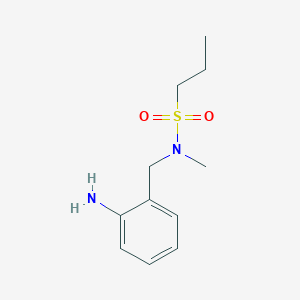
n-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzylamine moiety, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide typically involves the reaction of 2-aminobenzylamine with a sulfonyl chloride derivative under basic conditions. The reaction proceeds as follows:
Step 1: Dissolve 2-aminobenzylamine in an appropriate solvent such as dichloromethane.
Step 2: Add a base like triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
Step 3: Slowly add the sulfonyl chloride derivative to the reaction mixture while maintaining a low temperature (0-5°C).
Step 4: Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to bind to certain enzymes.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.
Comparison with Similar Compounds
N-(2-Aminobenzyl)-N-methylcyclohexanamine: This compound features a cyclohexyl group instead of a propane-1-sulfonamide group.
2-Amino-N-cyclohexyl-N-methylbenzylamine: Similar structure but with a cyclohexyl group.
Uniqueness: N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide is unique due to its specific combination of a benzylamine moiety and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-3-8-16(14,15)13(2)9-10-6-4-5-7-11(10)12/h4-7H,3,8-9,12H2,1-2H3 |
InChI Key |
LHABZTSWQGHURD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N(C)CC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















